molecular formula C13H14N4 B583205 N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine CAS No. 1217439-06-9

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine

Cat. No. B583205
M. Wt: 226.283
InChI Key: FCRZSJQZPZTROM-UHFFFAOYSA-N
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Description

“N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole yielded 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines . These imines were subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecular formula of a similar compound, “N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine”, is C11H11N5 . Its molecular weight is 213.24 .


Chemical Reactions Analysis

Imidazole-containing compounds have been used in the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .

Scientific Research Applications

Immunological Applications

Imiquimod, a well-known analogue of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine, is a novel immune response modifier that activates the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins without inherent antiviral or antiproliferative activity in vitro. Its immunoregulatory, antiviral, antiproliferative, and antitumor activities support its use as a topical agent for various cutaneous diseases, highlighting its potential in treating skin disorders and neoplasms (T. Syed, 2001).

Antitumor and Antitubercular Activities

Derivatives of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine have shown significant promise in antitumor and antitubercular research. Studies on various derivatives have revealed their in vitro efficacy against M. tuberculosis and non-tuberculous mycobacteria, presenting a valuable point for the design of new leads for anti-TB compounds. This underscores the compound's potential in the development of treatments for tuberculosis and possibly other mycobacterial infections (M. Asif, 2014).

Corrosion Inhibition

Imidazoline and its derivatives, related structurally to N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine, have been extensively used as effective corrosion inhibitors. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces. This property is critical for their role in preventing corrosion, especially in the petroleum industry, making them valuable for maintaining the integrity of metallic infrastructure (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Future Directions

The future directions in the research of imidazole-containing compounds involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .

properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRZSJQZPZTROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197399
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine

CAS RN

1217439-06-9
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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